2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide
Description
Properties
IUPAC Name |
2,2-dimethyl-N'-[2-(2-methylphenoxy)acetyl]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)19-9-12(17)15-16-13(18)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQXNSKNBBVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364530 | |
| Record name | ST029766 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-83-7 | |
| Record name | ST029766 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide and phenoxy groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide is its antimicrobial activity. Studies have shown that hydrazide derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this hydrazide have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
Case Study: Antibacterial Activity
- Compound : 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide
- Tested Strains : S. aureus, E. coli
- Method : Broth microdilution method
- Results : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anti-inflammatory Properties
Hydrazides are also known for their anti-inflammatory effects. The structural features of 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide may facilitate interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study: Anti-inflammatory Activity
- Compound : 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide
- Mechanism : Inhibition of pro-inflammatory cytokines
- Results : Demonstrated reduced inflammation in animal models, suggesting potential therapeutic use in inflammatory diseases.
Data Table: Summary of Biological Activities
Synthesis and Modification
The synthesis of 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide typically involves the reaction of appropriate acylating agents with hydrazine derivatives. Modifications in the molecular structure can lead to variations in biological activity, which is crucial for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N’-[(2-methylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the phenoxy group may interact with cellular membranes, affecting their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of hydrazide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Propanehydrazide Derivatives
Impact of Functional Groups on Activity
- Substituents like fluorine () or methoxy () further modulate electronic properties, affecting reactivity and target binding .
- Hydrazide Core Modifications : Dimethyl substituents (target compound) likely increase steric hindrance, reducing metabolic degradation compared to unsubstituted propanehydrazides .
- Heterocyclic Moieties : Quinazoline () or carbazole () rings introduce π-π stacking interactions, critical for enzyme or receptor binding .
Biological Activity
2,2-Dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide is a hydrazide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a hydrazide functional group linked to a phenoxyacetyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- IUPAC Name : 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide
- InChI Key : InChI=1/C14H20N2O3/c1-10-7-5-6-8-11(10)19-9-12(17)15-...
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazide derivatives, including 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide. The compound was assessed against various bacterial strains using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 | |
| Pseudomonas aeruginosa | 30 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
Research has shown that hydrazides can possess anti-inflammatory properties. In vitro studies demonstrated that 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide inhibited the production of pro-inflammatory cytokines in macrophage cell lines. The compound's mechanism appears to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Study 1: Antibacterial Efficacy
A recent study conducted by Yadav et al. (2021) explored the antibacterial efficacy of various hydrazides, including 2,2-dimethyl-N'-[(2-methylphenoxy)acetyl]propanehydrazide. The study utilized both in vitro and in vivo models to evaluate the effectiveness of these compounds against resistant strains of bacteria. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anti-cancer Potential
In another investigation focused on cancer treatment, researchers evaluated the cytotoxic effects of this hydrazide on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent.
Q & A
Q. Methodological Approach :
- Stepwise Synthesis : Begin with the esterification of 2-(2-methylphenoxy)acetic acid, followed by hydrazide formation using hydrazine hydrate. Optimize reaction time (e.g., 4–6 hours reflux) and solvent choice (ethanol or methanol) to enhance intermediate stability .
- Purification : Use cold-water precipitation and recrystallization from ethanol to isolate the hydrazide intermediate. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Final Condensation : React the hydrazide with 2,2-dimethylpropanealdehyde under acidic conditions (e.g., acetic acid catalyst). Adjust stoichiometry (1:1.2 molar ratio) and temperature (80–100°C) to maximize yield. Characterize the product via HPLC (>95% purity) .
What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?
Q. Methodological Approach :
- Multinuclear NMR : Use - and -NMR to confirm the hydrazide backbone and substituent positions. Key signals include the hydrazide NH (δ 9.5–10.5 ppm) and methylphenoxy aromatic protons (δ 6.8–7.2 ppm) .
- X-Ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., π-π stacking or hydrogen bonding) to validate stereochemistry. Parallel off-set π-interactions between the hydrazide moiety and aromatic rings are common in similar structures .
- IR Spectroscopy : Identify characteristic bands for C=O (1650–1700 cm) and N–H (3200–3350 cm) stretching .
How can researchers design experiments to evaluate the compound's biological activity, such as antimicrobial or enzyme inhibition potential?
Q. Methodological Approach :
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen for lipoxygenase or acetylcholinesterase inhibition via spectrophotometric assays. Pre-incubate the compound with the enzyme and monitor substrate conversion rates (e.g., λ = 234 nm for lipoxygenase) .
- In Silico Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., DNA gyrase or β-lactamase). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
What strategies resolve contradictions in reported biological activities across studies?
Q. Methodological Approach :
- Controlled Replication : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability. For example, discrepancies in antimicrobial MIC values may arise from differences in bacterial inoculum size .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Adjust for confounding factors like substituent effects (e.g., electron-withdrawing groups enhancing activity) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylphenoxy vs. nitro groups) and correlate changes with bioactivity to isolate critical functional groups .
How can computational modeling predict the compound's pharmacokinetic properties and toxicity?
Q. Methodological Approach :
- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test parameters). Focus on hydrazide-related hepatotoxicity risks .
- Pharmacophore Mapping : Generate 3D pharmacophore models (MOE) to identify essential features (e.g., hydrogen bond acceptors) for target engagement. Compare with known bioactive hydrazides .
What experimental approaches elucidate the compound's mechanism of action at the molecular level?
Q. Methodological Approach :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., dihydrofolate reductase) .
- Fluorescence Quenching : Monitor changes in protein fluorescence upon ligand binding (e.g., tryptophan residues in albumin) to calculate binding constants (K) .
- Gene Expression Profiling : Use RT-qPCR or RNA-seq to assess downstream effects (e.g., apoptosis-related genes in cancer cells treated with the compound) .
How do reaction conditions (solvent, catalyst, temperature) influence the compound's stability and derivatization potential?
Q. Methodological Approach :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for derivatization reactions. Polar solvents may stabilize intermediates but risk hydrolysis .
- Catalyst Optimization : Compare acid (e.g., HCl) vs. base (e.g., NaH) catalysts in condensation reactions. Acidic conditions typically favor hydrazone formation .
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC. Hydrazides are prone to oxidation; antioxidants (e.g., BHT) may improve shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
